N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide

Catalog No.
S11386885
CAS No.
M.F
C20H15ClN2O5
M. Wt
398.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-ox...

Product Name

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide

IUPAC Name

N-(4-carbamoylphenyl)-5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxamide

Molecular Formula

C20H15ClN2O5

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C20H15ClN2O5/c21-14-5-1-12(2-6-14)10-27-18-11-28-17(9-16(18)24)20(26)23-15-7-3-13(4-8-15)19(22)25/h1-9,11H,10H2,(H2,22,25)(H,23,26)

InChI Key

YAGZRFJYOYRWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound characterized by a pyran ring structure, which is a six-membered heterocyclic compound containing one oxygen atom. This compound features several functional groups, including a carboxamide, a carbamoyl group, and an ether linkage. The presence of the 4-chlorobenzyl group suggests potential for biological activity, as halogenated aromatic compounds often exhibit enhanced pharmacological properties.

The molecular formula for this compound is C₁₈H₁₈ClN₃O₃, and its systematic name reflects its structural components that contribute to its chemical reactivity and potential applications in medicinal chemistry.

The chemical reactivity of N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide can be explored through various synthetic pathways and transformations. Notably, the pyran ring can undergo reactions such as:

  • Oxidation: The oxidation of hydroxymethyl groups can lead to the formation of carboxylic acids or ketones.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to form corresponding acids and amines.
  • Substitution Reactions: The chlorobenzyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Research indicates that compounds similar to N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide exhibit significant biological activities. For instance, derivatives of the 4H-pyran scaffold have been investigated for their antitumor, antioxidant, and antibacterial properties. Specifically, studies have shown that certain 4H-pyran derivatives can inhibit cancer cell proliferation and possess strong free radical scavenging abilities, suggesting potential applications in cancer therapy and oxidative stress-related diseases .

The synthesis of N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide can be achieved through various methods:

  • Three-component Condensation Reactions: Utilizing aromatic aldehydes, cyclohexanedione, and malononitrile in an acidic microemulsion system has shown high efficiency in forming 4H-pyran derivatives .
  • Knoevenagel Condensation: This method involves the condensation of aldehydes with active methylene compounds followed by cyclization to form the pyran structure.
  • Functional Group Modifications: Post-synthetic modifications can be performed to introduce or alter functional groups such as carbamoyl or carboxamide.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to tailor its properties for specific applications.

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting cancer or bacterial infections.
  • Material Science: The unique structural features may allow for incorporation into polymers or materials with specific optical or electronic properties.

The ongoing research into similar compounds suggests that this class of molecules could lead to significant advancements in drug discovery and materials engineering.

Interaction studies involving N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide are crucial for understanding its mechanism of action and potential side effects. Molecular docking studies have been employed to predict how this compound interacts with various biological targets such as kinases involved in cell proliferation. Additionally, studies assessing its interaction with cellular components can provide insights into its pharmacokinetics and pharmacodynamics.

Similar Compounds

Several compounds share structural similarities with N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide. These include:

  • 5-Hydroxy-4H-pyran-2-carboxylic Acid: Known for antimicrobial properties .
  • 2-Amino-5-Oxo-4H-Pyran Derivatives: Exhibiting antitumor and antibacterial activities .
  • Methyl 5-Benzyloxy-4-Oxo-4H-Pyran-2-Carboxylate: Used in antibiotic synthesis .

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-Pyran ring with carbamoyl and chlorobenzylAntitumor, antibacterial
5-Hydroxy-4H-Pyran-2-Carboxylic AcidHydroxyl group on pyranAntimicrobial
2-Amino-5-Oxo-4H-Pyran DerivativesAmino group substitutionAntitumor, antioxidant
Methyl 5-Benzyloxy-4-Oxo-4H-Pyran-2-CarboxylateBenzyloxy substitutionAntibiotic precursor

This comparison highlights the unique aspects of N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide while situating it within a broader context of related compounds that exhibit significant biological activities.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

398.0669493 g/mol

Monoisotopic Mass

398.0669493 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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